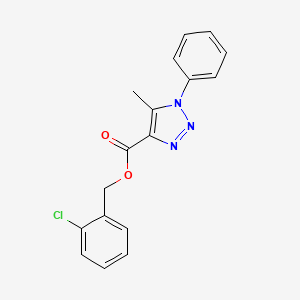
(4-Ethoxyphenyl)(4-((4-ethylphenyl)sulfonyl)-6-methoxyquinolin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Ethoxyphenyl)(4-((4-ethylphenyl)sulfonyl)-6-methoxyquinolin-3-yl)methanone, also known as ESM-1, is a synthetic compound that has gained significant attention in the field of scientific research. This compound has been found to have potential applications in various fields such as medicine, pharmacology, and biochemistry.
Mechanism of Action
The mechanism of action of (4-Ethoxyphenyl)(4-((4-ethylphenyl)sulfonyl)-6-methoxyquinolin-3-yl)methanone is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes that are involved in the inflammatory response. In addition, it has been suggested that (4-Ethoxyphenyl)(4-((4-ethylphenyl)sulfonyl)-6-methoxyquinolin-3-yl)methanone may act by modulating the activity of certain signaling pathways that are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
(4-Ethoxyphenyl)(4-((4-ethylphenyl)sulfonyl)-6-methoxyquinolin-3-yl)methanone has been found to have several biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines such as TNF-alpha and IL-6. In addition, it has been found to inhibit the activity of certain enzymes that are involved in the inflammatory response, such as COX-2 and iNOS. (4-Ethoxyphenyl)(4-((4-ethylphenyl)sulfonyl)-6-methoxyquinolin-3-yl)methanone has also been found to have anti-tumor properties, where it can induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
(4-Ethoxyphenyl)(4-((4-ethylphenyl)sulfonyl)-6-methoxyquinolin-3-yl)methanone has several advantages for lab experiments. It has high stability, which makes it easy to handle and store. In addition, it has a high purity, which makes it suitable for various applications. However, one of the limitations of (4-Ethoxyphenyl)(4-((4-ethylphenyl)sulfonyl)-6-methoxyquinolin-3-yl)methanone is that it is relatively expensive, which can limit its use in certain experiments.
Future Directions
There are several future directions for the research on (4-Ethoxyphenyl)(4-((4-ethylphenyl)sulfonyl)-6-methoxyquinolin-3-yl)methanone. One of the future directions is to further investigate its anti-inflammatory and anti-tumor properties, and to explore its potential applications in the treatment of neurodegenerative diseases. Another future direction is to investigate the mechanism of action of (4-Ethoxyphenyl)(4-((4-ethylphenyl)sulfonyl)-6-methoxyquinolin-3-yl)methanone, and to identify its molecular targets. In addition, future research can focus on the development of more efficient synthesis methods for (4-Ethoxyphenyl)(4-((4-ethylphenyl)sulfonyl)-6-methoxyquinolin-3-yl)methanone, which can reduce its cost and increase its availability for scientific research.
Synthesis Methods
The synthesis of (4-Ethoxyphenyl)(4-((4-ethylphenyl)sulfonyl)-6-methoxyquinolin-3-yl)methanone involves the reaction of 4-ethoxyphenylboronic acid and 4-((4-ethylphenyl)sulfonyl)-6-methoxyquinolin-3-yl)methanone in the presence of palladium catalysts. This reaction leads to the formation of (4-Ethoxyphenyl)(4-((4-ethylphenyl)sulfonyl)-6-methoxyquinolin-3-yl)methanone in high yields.
Scientific Research Applications
(4-Ethoxyphenyl)(4-((4-ethylphenyl)sulfonyl)-6-methoxyquinolin-3-yl)methanone has been found to have potential applications in various fields of scientific research. In the field of pharmacology, it has been found to exhibit anti-inflammatory and anti-tumor properties. In addition, it has been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. (4-Ethoxyphenyl)(4-((4-ethylphenyl)sulfonyl)-6-methoxyquinolin-3-yl)methanone has also been found to have potential applications in the field of biochemistry, where it can be used as a tool to study protein-protein interactions.
properties
IUPAC Name |
(4-ethoxyphenyl)-[4-(4-ethylphenyl)sulfonyl-6-methoxyquinolin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO5S/c1-4-18-6-13-22(14-7-18)34(30,31)27-23-16-21(32-3)12-15-25(23)28-17-24(27)26(29)19-8-10-20(11-9-19)33-5-2/h6-17H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTMXRFFOJGRJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)C4=CC=C(C=C4)OCC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

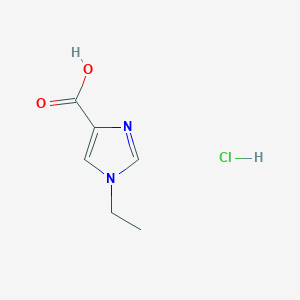
![N-(3,4-dimethoxyphenyl)-2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2677289.png)

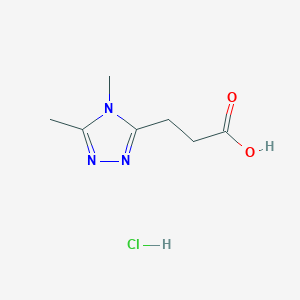
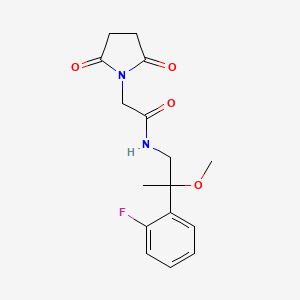
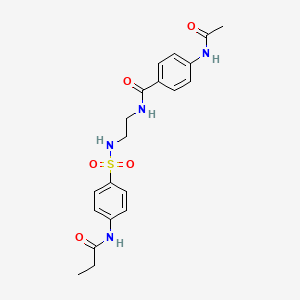
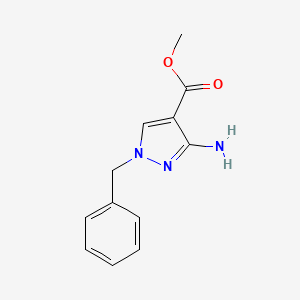
![4-(2-Methoxy-5-methylphenyl)sulfonyl-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2677300.png)


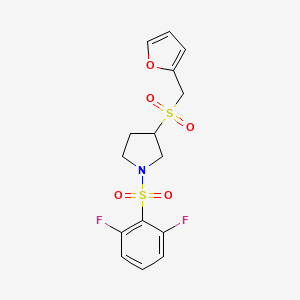
![4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxy-7-phenylchromen-2-one](/img/structure/B2677304.png)
